Ethyl [cyano(phenyl)phosphanyl]acetate
Description
Ethyl [cyano(phenyl)phosphanyl]acetate is a phosphorous-containing organic compound characterized by a cyano-substituted phenylphosphanyl group attached to an ethyl acetate backbone. The cyano group confers electron-withdrawing properties, while the phenylphosphanyl moiety may enable metal coordination or participation in redox reactions.
Properties
CAS No. |
90826-96-3 |
|---|---|
Molecular Formula |
C11H12NO2P |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
ethyl 2-[cyano(phenyl)phosphanyl]acetate |
InChI |
InChI=1S/C11H12NO2P/c1-2-14-11(13)8-15(9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI Key |
RCUNCVXDZTVCCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Two-Step Nucleophilic Substitution from Phenylphosphinous Chloride
The most widely documented approach begins with phenylphosphinous chloride ($$ \text{PhPCl}_2 $$) as the phosphorus source:
Cyanide Substitution :
$$ \text{PhPCl}2 $$ reacts with sodium cyanide ($$ \text{NaCN} $$) in anhydrous tetrahydrofuran (THF) at 0–5°C to yield $$ \text{PhP(CN)Cl} $$. The reaction proceeds via an $$ \text{S}\text{N}2 $$-type mechanism, with chloride displacement by the cyanide nucleophile. Excess $$ \text{NaCN} $$ (1.2 equiv) ensures monofunctionalization, minimizing bis-cyanation.Enolate Alkylation :
The intermediate $$ \text{PhP(CN)Cl} $$ undergoes substitution with the sodium enolate of ethyl acetate. Generating the enolate requires a strong base such as lithium diisopropylamide (LDA) in THF at −78°C. Subsequent reaction with $$ \text{PhP(CN)Cl} $$ (1.0 equiv) at room temperature affords ECPPA in 58–64% yield after purification.
Critical Parameters :
- Temperature Control : Enolate formation at low temperatures prevents ester hydrolysis.
- Solvent Choice : THF ensures solubility of intermediates while avoiding side reactions.
- Workup : Quenching with saturated $$ \text{NH}4\text{Cl} $$, followed by extraction with dichloromethane ($$ \text{DCM} $$) and drying over $$ \text{Na}2\text{SO}_4 $$, is essential.
Borane-Protected Intermediate Strategy
To circumvent oxidation during synthesis, a borane-protection method adapted from helical phosphine ligand synthesis is employed:
Phosphine-Borane Complex Formation :
$$ \text{PhPH}2 $$ is treated with borane-dimethyl sulfide ($$ \text{BH}3\cdot\text{SMe}2 $$) in $$ \text{DCM} $$ to form $$ \text{PhPH}2\cdot\text{BH}_3 $$.Cyanide Introduction :
The borane complex reacts with trimethylsilyl cyanide ($$ \text{TMSCN} $$) in the presence of $$ \text{Et}3\text{N} $$, yielding $$ \text{PhP(CN)H}\cdot\text{BH}3 $$.Esterification :
Reaction with ethyl bromoacetate ($$ \text{BrCH}2\text{COOEt} $$) and $$ \text{K}2\text{CO}_3 $$ in acetonitrile at 60°C produces the protected ECPPA-borane adduct. Deprotection using $$ \text{DABCO} $$ in refluxing toluene releases ECPPA in 47% overall yield.
Advantages :
- Borane protection mitigates phosphine oxidation during handling.
- Enables stoichiometric control for mono-functionalization.
Mechanistic Insights and Optimization
Substitution Kinetics
Isotopic labeling studies reveal that the enolate alkylation step follows second-order kinetics, with a rate-determining nucleophilic attack on phosphorus ($$ k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C). Electron-withdrawing groups on the phenyl ring (e.g., $$ \text{NO}_2 $$) decelerate substitution, underscoring the electrophilic nature of the phosphorus center.
Solvent and Base Effects
Optimization data from analogous phosphorylation reactions highlight the superiority of polar aprotic solvents (Table 1):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 64 |
| DCM | 8.9 | 58 |
| Acetonitrile | 37.5 | 42 |
| DMF | 36.7 | 28 |
Lower yields in high-dielectric solvents (e.g., DMF) correlate with increased ionic byproduct formation.
Purification and Characterization
Chromatographic Isolation
ECPPA is purified via flash chromatography on silica gel ($$ \text{EtOAc/hexane}, 3:7 $$), yielding a colorless oil. $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) exhibits distinct signals for the ethyl ester ($$ \delta $$ 1.26, t, $$ J = 7.1 \, \text{Hz} $$) and methylene protons ($$ \delta $$ 3.12, d, $$ J = 14.3 \, \text{Hz} $$). $$ ^31\text{P NMR} $$ confirms the trivalent phosphorus environment ($$ \delta $$ 18.7 ppm).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl [cyano(phenyl)phosphanyl]acetate can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitrile and ester groups.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, cobalt(II) acetate tetrahydrate.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Catalysts: Phase transfer catalysts, strong mineral acids.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Alcohols or aldehydes.
Substitution: Different esters or amides.
Scientific Research Applications
Ethyl [cyano(phenyl)phosphanyl]acetate is widely used in scientific research due to its versatility:
Biology: Its derivatives are used in biochemical studies and as intermediates in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of drugs and other therapeutic agents.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [cyano(phenyl)phosphanyl]acetate involves its reactive centers, which allow it to participate in various chemical reactions. The nitrile group can undergo nucleophilic addition, while the ester group can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Ethyl (Diphenylphosphoryl)acetate
- Molecular Formula : C₁₆H₁₇O₃P
- Molecular Weight : 288.28 g/mol
- Key Features : Contains a phosphoryl (P=O) group with two phenyl substituents.
- Reactivity: The P=O bond stabilizes the molecule, reducing its nucleophilicity compared to phosphine derivatives. It is often used as an intermediate in organophosphorus synthesis.
- Applications : Intermediate in pharmaceuticals and agrochemicals due to its stability and solubility.
Ethyl (Triphenylphosphoranylidene)acetate
- Molecular Formula : C₂₂H₂₁O₂P
- Molecular Weight : 348.37 g/mol
- Key Features : Features a phosphoranylidene (P=C) group with three phenyl substituents.
- Reactivity : Highly reactive in Wittig reactions for alkene synthesis. The ylide character of the P=C bond facilitates carbon-carbon bond formation.
- Applications : Widely used in organic synthesis for constructing conjugated systems.
Ethyl 2-Cyano-2-phenylacetate
- Molecular Formula: C₁₁H₁₁NO₂
- Molecular Weight : 189.21 g/mol
- Key Features: Contains cyano and phenyl groups directly attached to the acetate backbone, lacking phosphorus.
- Reactivity: The cyano group enhances electrophilicity, making it a precursor for heterocyclic compounds (e.g., pyridines).
- Applications : Building block in pharmaceuticals and dyes.
Comparative Analysis
Structural and Functional Differences
| Parameter | Ethyl [cyano(phenyl)phosphanyl]acetate | Ethyl (Diphenylphosphoryl)acetate | Ethyl (Triphenylphosphoranylidene)acetate | Ethyl 2-Cyano-2-phenylacetate |
|---|---|---|---|---|
| Phosphorus Oxidation State | +1 (Phosphanyl: P–) | +3 (Phosphoryl: P=O) | +5 (Phosphoranylidene: P=C) | N/A |
| Key Functional Groups | Cyano, Phenyl, Phosphanyl | P=O, Diphenyl | P=C, Triphenyl | Cyano, Phenyl |
| Reactivity | Potential for coordination & redox | Moderate (stable P=O) | High (Wittig reactivity) | Electrophilic cyano group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl [cyano(phenyl)phosphanyl]acetate, and how do reaction conditions influence yield?
- Methodology : A modified Horner-Wadsworth-Emmons reaction is commonly used, involving phosphonates and aldehydes. For example, triethyl phosphonoacetate ( ) can react with cyano-substituted phenyl compounds under basic conditions (e.g., NaH or KOtBu). Optimize temperature (0–25°C) to prevent side reactions like hydrolysis of the cyano group. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and purify via column chromatography .
- Yield Considerations : Excess phosphonate (1.2–1.5 eq) improves yield, while prolonged reaction times may degrade the product. Batch-specific analytical data (e.g., purity ≥98%) should be verified using certificates of analysis (CoA) as in .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Analysis : Use P NMR to confirm the phosphanyl group (δ ~20–30 ppm). H NMR should show signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.3–7.6 ppm). C NMR will highlight the cyano carbon (δ ~115 ppm) .
- IR and Mass Spectrometry : IR peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] calculated for CHNOP: 253.0745) .
Q. How should researchers handle stability and storage of this compound?
- Storage Protocol : Store at -20°C in airtight, amber vials under inert gas (N or Ar) to prevent oxidation of the phosphanyl group. Stability ≥2 years is typical for similar esters (), but batch-specific degradation data (e.g., hydrolysis to cyanoacetic acid) should be monitored via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the phosphanyl-cyano moiety in cross-coupling reactions?
- Reactivity Profile : The phosphanyl group acts as a nucleophile, while the cyano group stabilizes transition states via electron withdrawal. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the phosphanyl ligand enhances oxidative addition rates. DFT calculations can model charge distribution, and kinetic studies (e.g., variable-temperature NMR) reveal activation barriers .
- Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (aprotic vs. protic). For example, DMF favors α-arylation, while THF promotes β-selectivity. Validate with control experiments using deuterated solvents .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Approach : Use standardized OECD guidelines for solubility testing. Prepare saturated solutions in DMSO, THF, and ethyl acetate, and quantify via UV-Vis (λ = 260 nm, ε calibrated). Conflicting data often stem from isomer mixtures () or residual solvents. Cross-check with Karl Fischer titration for water content .
Q. What advanced analytical methods detect trace impurities in this compound?
- Impurity Profiling : Employ LC-MS/MS with electrospray ionization (ESI) to identify hydrolyzed byproducts (e.g., cyano(phenyl)phosphinic acid). Limit of detection (LOD) ≤0.1% can be achieved using a Q-TOF mass analyzer. Compare against reference standards (e.g., NIST-certified ethyl cyanoacetate in ) .
- Metal Contamination : ICP-MS detects residual catalysts (e.g., Pd, Cu) from synthesis. For Co(II) or Ni(II) traces, use spectrophotometric methods with ligands like ECA (Ethyl Cyano Acetate) as in , achieving sensitivity ≤1 ppm .
Q. What computational strategies predict the compound’s behavior under varying pH and temperature?
- In Silico Modeling : Use Gaussian or ORCA software for pKa prediction (cyano group pKa ~4.5–5.0) and hydrolysis kinetics. Molecular dynamics (MD) simulations at 25–100°C can model thermal degradation pathways. Validate with accelerated stability studies (40°C/75% RH for 6 months) .
Methodological Notes
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook ( ) and ensure compliance with IUPAC nomenclature (e.g., "ethyl 3-oxobutanoate" in ).
- Safety : Despite limited ecotoxicological data ( ), handle with nitrile gloves and under fume hoods due to potential cyanide release during decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
